Quinosol

Catalog No.
S8052395
CAS No.
M.F
C18H16N2O6S
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinosol

Product Name

Quinosol

IUPAC Name

quinolin-1-ium-8-ol;sulfate

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

InChI

InChI=1S/2C9H7NO.H2O4S/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-5(2,3)4/h2*1-6,11H;(H2,1,2,3,4)

InChI Key

YYVFXSYQSOZCOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-]

Canonical SMILES

C1=CC2=C(C(=C1)O)[NH+]=CC=C2.C1=CC2=C(C(=C1)O)[NH+]=CC=C2.[O-]S(=O)(=O)[O-]

Quinosol, also known as 8-hydroxyquinoline sulfate, is a pale yellow to yellow crystalline powder with a slight saffron odor. Its chemical formula is C18H16N2O6SC_{18}H_{16}N_{2}O_{6}S, and it has a molecular weight of approximately 388.4 g/mol. Quinosol is soluble in water and exhibits properties typical of acidic salts derived from amines and phenols, which include the ability to neutralize bases and exhibit moderate acidity in solution .

Quinosol is primarily recognized for its antiseptic and disinfectant properties, making it valuable in various applications, particularly in agriculture and pharmaceuticals. It has been utilized as a soil sterilant and a treatment for fungal infections in plants, such as grey mould caused by Botrytis cinerea .

Due to its functional groups. As an acidic salt, it reacts with bases to form neutral salts and water, generating heat during the reaction. It can also act as a chelating agent, binding to transition metals like copper, which can precipitate heavy metals from solutions .

The compound does not typically act as an oxidizing or reducing agent but can catalyze certain organic reactions due to its phenolic structure. Upon heating or under specific conditions, it may decompose into simpler compounds or react with other organic materials .

Quinosol exhibits significant biological activity, particularly as an antiseptic and antifungal agent. It has been shown to be effective against various pathogens, including fungi and bacteria. In agricultural settings, it helps control fungal diseases in crops by inhibiting spore germination and mycelial growth .

Toxicological studies indicate that Quinosol can cause skin irritation and respiratory issues upon exposure. It is classified as harmful if ingested or inhaled, with symptoms including malaise and anorexia noted in some studies . Its use in humans has raised concerns regarding allergic reactions, particularly when used topically .

The synthesis of Quinosol typically involves the reaction of o-nitrophenol with o-aminophenol in the presence of glycerine and sulfuric acid. The process includes heating the mixture at reflux temperatures (130°-140°C) for about 1.5 hours. Afterward, the product is isolated through water-steam distillation followed by alkalization with sodium hydroxide or sodium carbonate to achieve a strong alkaline reaction .

The resulting compound can be purified through recrystallization from ethanol or other suitable solvents .

Quinosol has a wide range of applications across different fields:

  • Agriculture: Used as a fungicide to control diseases like grey mould in crops.
  • Pharmaceuticals: Acts as an antiseptic and preservative in various formulations.
  • Industrial: Employed as a complexing agent in metal ion extraction processes.
  • Research: Utilized in studies related to its biological activity and chemical properties.

Its versatility makes it an important compound in both industrial and agricultural contexts .

Research on Quinosol's interactions primarily focuses on its biological effects and potential toxicological impacts. Studies have indicated that Quinosol can bind with metal ions, which may influence its efficacy as an antimicrobial agent. Furthermore, its interactions with biological systems have been explored concerning its absorption, distribution, metabolism, and excretion (ADME) profiles in animal models .

In terms of human exposure, patch tests have shown that Quinosol can cause sensitization reactions in some individuals, indicating the need for caution during its application .

Quinosol shares structural similarities with other compounds derived from quinoline or hydroxyquinoline derivatives. Here are some notable comparisons:

Compound NameChemical FormulaUnique Properties
OxyquinolineC9H7NOC_9H_7NOAntiseptic properties; used in pharmaceuticals
8-HydroxyquinolineC9H7NOC_9H_7NOSimilar structure; used primarily for metal chelation
8-QuinolinolC9H7NOC_9H_7NOExhibits antibacterial properties; less soluble than Quinosol
5-HydroxyquinolineC9H7NOC_9H_7NOHas different biological activity compared to Quinosol

Quinosol stands out due to its sulfate form which enhances its solubility and efficacy as a fungicide compared to its counterparts that may not possess similar solubility characteristics or biological activity profiles .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

388.07290741 g/mol

Monoisotopic Mass

388.07290741 g/mol

Heavy Atom Count

27

Related CAS

148-24-3 (Parent)

Use Classification

Cosmetics -> Emulsion stabilizing; Antimicrobial

Dates

Last modified: 02-18-2024

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